2-Chloro-5-phenylaniline

Descripción general

Descripción

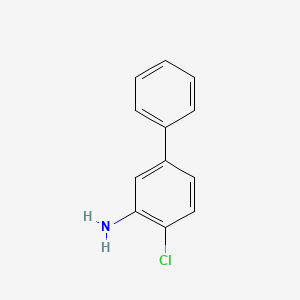

2-Chloro-5-phenylaniline is an aromatic amine with the molecular formula C12H10ClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a phenyl group at the fifth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenylaniline can be achieved through several methods. One common approach involves the nitration of 2-chlorobenzene followed by reduction to obtain 2-chloroaniline. This intermediate can then undergo a Friedel-Crafts acylation with benzene to introduce the phenyl group at the fifth position. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the direct amination of 2-chloro-5-phenylbenzene using ammonia or an amine source under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-5-phenylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom can be substituted by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a palladium catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products:

Oxidation: Quinones or nitroso derivatives.

Reduction: Aniline derivatives.

Substitution: Hydroxy, alkoxy, or amino-substituted derivatives.

Aplicaciones Científicas De Investigación

2-Chloro-5-phenylaniline has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-phenylaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the amino group participates in forming new bonds with electrophiles. Additionally, its aromatic structure allows it to engage in π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity.

Comparación Con Compuestos Similares

2-Chloroaniline: Lacks the phenyl group at the fifth position, making it less sterically hindered.

5-Phenylaniline: Lacks the chlorine atom at the second position, affecting its reactivity.

2-Chloro-4-phenylaniline: Has the phenyl group at the fourth position, altering its electronic properties.

Uniqueness: 2-Chloro-5-phenylaniline is unique due to the presence of both the chlorine atom and the phenyl group, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Actividad Biológica

2-Chloro-5-phenylaniline, a chlorinated derivative of phenylaniline, has garnered attention for its diverse biological activities. This compound exhibits moderate toxicity and potential therapeutic applications due to its interaction with various biological targets.

The molecular formula for this compound is C₁₂H₁₁ClN. Its synthesis typically involves the chlorination of 5-phenylaniline using chlorinating agents such as thionyl chloride or phosphorus pentachloride, often conducted in inert solvents like dichloromethane to enhance yield and purity.

Toxicity Profile

This compound is classified under hazard statements indicating it is harmful if swallowed (H302) and in contact with skin (H312). Studies show that it exhibits moderate toxicity, particularly when ingested or upon dermal exposure.

Antimicrobial Properties

Research indicates that derivatives of this compound possess antimicrobial properties. For instance, compounds structurally related to this compound have been shown to inhibit various bacterial and fungal strains effectively, comparable to established antibiotics such as isoniazid and ciprofloxacin . The structure-activity relationship (SAR) studies suggest that modifications in the compound's structure can enhance its antimicrobial efficacy.

Interaction with Neurotransmitter Systems

The compound has been implicated in modulating neurotransmitter systems, particularly through interactions with glutamate receptors. These receptors are critical for synaptic transmission in the central nervous system, indicating potential applications in neuropharmacology.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. This interaction can alter enzyme activity and lead to various biochemical effects. For example, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, which could have implications for treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : A study evaluated the effectiveness of various chlorinated anilines against mycobacterial strains, demonstrating that this compound derivatives showed higher activity than standard treatments .

- Neuropharmacological Applications : Research indicated that analogs of this compound could potentially modulate glutamate receptor activity, suggesting a role in neuroprotective strategies against excitotoxicity in neurodegenerative diseases.

- Enzyme Inhibition : Investigations into the enzyme inhibition profile revealed that this compound could inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 values obtained from these studies indicate a significant inhibitory effect, highlighting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| 2-Chloro-N-phenylaniline | C₁₂H₁₁ClN | Contains chlorine directly on nitrogen |

| 4-Chloro-N-phenylaniline | C₁₂H₁₁ClN | Chlorine at para position; different reactivity |

| 2,4-Dichloroaniline | C₆H₄Cl₂N | Two chlorine substituents; higher reactivity |

The unique substitution pattern of this compound contributes to its distinct reactivity and biological activity compared to other similar compounds.

Propiedades

IUPAC Name |

2-chloro-5-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQFQUUHEWDIGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504608 | |

| Record name | 4-Chloro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57013-94-2 | |

| Record name | 4-Chloro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.